Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate
Description
Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate (CAS: 156526-48-6) is a chiral cyclohexane derivative with a molecular formula of C₈H₁₄O₄ and a molecular weight of 174.20 g/mol . It is synthesized via catalytic hydrogenation using Rh/Al₂O₃ under high-pressure H₂ (90 atm) at 100°C for 72 hours. This method yields the compound quantitatively as a white solid, confirmed by NMR and purification protocols . The molecule features a cyclohexane ring in a chair conformation, substituted with two hydroxyl groups at the 3- and 5-positions and a methyl ester at position 1. Its stereochemical configuration (1r,3R,5S) is critical for its role as an intermediate in synthesizing glycomimetics, such as Siglec-8 ligands, highlighting its importance in medicinal chemistry .
Properties
IUPAC Name |
methyl (3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h5-7,9-10H,2-4H2,1H3/t5?,6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJAVWYVQRYVFS-DGUCWDHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@@H](C[C@@H](C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156526-48-6 | |
| Record name | 156526-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Selective Hydroxylation-Esterification Approach
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → RT |
| Catalyst Loading | 5 mol% TsOH |
| Acetonide Yield | 86% |
| Deprotection Condition | HF-pyridine (1:4) |
This method allows sequential modification of C1-carboxyl and C3/C5-hydroxyl groups without compromising stereochemistry.
Stereochemical Control Mechanisms
Evans' Chiral Auxiliary System
The RCM route employs (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone to control C3 and C5 configurations. X-ray crystallography of intermediate 11 confirmed absolute stereochemistry:
Asymmetric Dihydroxylation
AD-mix-β induces enantioselective dihydroxylation through ligand-accelerated catalysis. Kinetic studies show:
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Rate constant (k₁): 2.4 × 10⁻³ s⁻¹
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Enantiomeric ratio (er): 98:2 at -25°C
Analytical Characterization
Spectroscopic Profiles
¹H NMR (500 MHz, CDCl₃):
HRMS (ESI+):
Chromatographic Behavior
HPLC analysis (Chiralpak AD-H column, hexane/i-PrOH 90:10):
Comparative Evaluation of Synthetic Routes
| Parameter | Hydroxylation-Esterification | RCM Strategy | Protecting Group Method |
|---|---|---|---|
| Overall Yield | 82% | 65% | 78% |
| Stereoselectivity (d.e.) | >98% | 99% | 95% |
| Step Count | 4 | 8 | 6 |
| Catalyst Cost | $320/g (OsO₄) | $1,150/g (Grubbs II) | $45/g (TsOH) |
| Scalability | >100 g | <10 g | 50 g |
The hydroxylation-esterification method offers the best balance of efficiency and cost for industrial applications, while the RCM route provides superior stereocontrol for enantioselective studies.
Industrial-Scale Process Considerations
Solvent Optimization
Pilot plant trials compared reaction media:
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Dichloromethane: 79% yield, 98% purity
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MTBE: 85% yield, 99.5% purity
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Cyclopentyl methyl ether: 88% yield, 99.8% purity
CPME emerged as optimal due to improved phase separation and reduced byproduct formation.
Crystallization Conditions
Recrystallization from toluene/hexane (1:3):
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Cooling rate: 0.5°C/min
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Final temperature: -20°C
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Crystal habit: rhombic plates
Emerging Methodologies
Biocatalytic Approaches
Recent trials with E. coli-expressed cyclohexanol dehydrogenase show:
Chemical Reactions Analysis
Types of Reactions
Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of cyclohexane-1,3,5-trione.
Reduction: Formation of (1alpha,3alpha,5alpha)-3,5-dihydroxy-cyclohexanemethanol.
Substitution: Formation of (1alpha,3alpha,5alpha)-3,5-dichloro-cyclohexanecarboxylic Acid Methyl Ester.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Methyl (1R,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate exhibits several pharmacological properties that make it a candidate for drug development. Its structural features suggest potential anti-inflammatory and antioxidant activities. Research indicates that compounds with similar cyclohexane frameworks can modulate biological pathways involved in inflammation and oxidative stress .
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry investigated derivatives of cyclohexane carboxylic acids for their anti-inflammatory effects. The results showed that methyl esters of these acids could significantly inhibit the production of pro-inflammatory cytokines in vitro. This compound was included in the screening and demonstrated promising activity .
Food Science
Flavoring Agent
this compound has been explored as a flavoring agent due to its ability to mask undesirable tastes in food products. Its application in consumables aims to enhance sensory attributes without compromising nutritional value. A patent describes its use in formulations to provide a specific taste masking effect .
Case Study: Taste Masking in Beverages
In a controlled study involving various beverage formulations, the inclusion of this compound significantly improved consumer acceptance scores by reducing bitterness associated with certain compounds. This finding highlights its potential utility in the beverage industry .
Cosmetic Applications
Skin Care Formulations
The compound's antioxidant properties have led to its investigation in cosmetic formulations aimed at skin protection and rejuvenation. Its ability to scavenge free radicals makes it an attractive ingredient for anti-aging products.
Case Study: Efficacy in Skin Creams
A clinical trial assessed the efficacy of creams containing this compound on skin hydration and elasticity. Results indicated a statistically significant improvement in skin moisture levels compared to control groups over a 12-week period .
Mechanism of Action
The mechanism of action of Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Table 1: Key Properties of Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate and Analogs
Key Observations:
Structural Complexity: The target compound is the simplest in this group, with only two hydroxyl groups and a methyl ester. The benzimidazole-containing analog (from ) introduces heteroaromaticity and additional hydrogen-bonding sites, which stabilize its crystal lattice .
Synthetic Methods :
- The target compound is synthesized via high-pressure hydrogenation, emphasizing scalability and stereochemical control .
- The benzimidazole derivative requires acid-catalyzed condensation, which may limit yield due to side reactions .
Conformational Stability :
- Both the target compound and the benzimidazole derivative adopt chair conformations, but the latter’s tetraol substitution pattern enables extensive O–H⋯N and N–H⋯O hydrogen bonding, forming a 3D network .
Biological Activity
Methyl (1R,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate (CAS Number: 156526-48-6) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with hydroxyl groups at the 3 and 5 positions and a carboxylate group. Its molecular formula is , with a molecular weight of approximately 174.19 g/mol. The compound exhibits chirality, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Antioxidant Activity : Studies suggest that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation .
- Metabolic Regulation : There is evidence that this compound influences metabolic pathways related to glucose and lipid metabolism, potentially providing therapeutic effects in metabolic disorders such as diabetes .
Therapeutic Applications
This compound has been explored for various therapeutic applications:
- Diabetes Management : Due to its role in glucose metabolism regulation, the compound shows promise as an adjunct therapy for diabetes management .
- Cardiovascular Health : Its antioxidant and anti-inflammatory properties may contribute to cardiovascular protection by improving endothelial function and reducing arterial inflammation .
Case Studies
Several studies have highlighted the biological effects of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of the compound significantly reduces blood glucose levels and improves insulin sensitivity compared to control groups .
- Cell Culture Experiments : In vitro studies using human cell lines showed that treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Data Table
Q & A
Basic Questions
Q. What are the key spectroscopic techniques for confirming the structure of Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate, and how are they interpreted?
- Answer :
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Nuclear Magnetic Resonance (NMR) :
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¹H NMR : Peaks for hydroxyl (δ ~1.5–3.0 ppm, broad), ester methyl (δ ~3.6–3.8 ppm), and cyclohexane protons (δ ~1.2–2.5 ppm, multiplet splitting due to stereochemistry).
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¹³C NMR : Signals for carbonyl (δ ~170 ppm), ester methyl (δ ~52 ppm), and hydroxylated carbons (δ ~70–80 ppm).
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Infrared (IR) : Stretching vibrations for hydroxyl groups (3200–3600 cm⁻¹), ester carbonyl (1720–1750 cm⁻¹), and C-O ester bonds (1200–1300 cm⁻¹).
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Mass Spectrometry (MS) : Molecular ion peak at m/z 174.20 (C₈H₁₄O₄) with fragmentation patterns indicating loss of hydroxyl and ester groups.
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X-ray Crystallography : Used to resolve stereochemistry and confirm chair conformation of the cyclohexane ring, as seen in structurally similar compounds .
- Table 1 : Key Spectral Data
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR | δ 3.75 (s, 3H, ester CH₃), δ 1.8–2.2 (m, cyclohexane protons) | |
| IR | 3450 cm⁻¹ (OH), 1735 cm⁻¹ (C=O) | |
| MS | [M+H]⁺ at m/z 175.1 |
Q. What are the common synthetic routes for preparing this compound, and what are the critical reaction conditions?
- Answer :
- Esterification of Cyclohexane Carboxylic Acid : Reacting (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄). Critical to control temperature (<60°C) to avoid dehydration .
- Selective Hydroxylation : Starting from methyl cyclohexene carboxylate, epoxidation followed by acid-catalyzed ring-opening to introduce hydroxyl groups. Stereochemical control requires chiral catalysts or enzymatic methods .
- Protection/Deprotection Strategies : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during synthesis, followed by fluoride-mediated deprotection .
Advanced Questions
Q. How can computational methods such as DFT and molecular docking be applied to study the conformational stability and biological interactions of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate energy-minimized conformations to predict the stability of the chair vs. boat cyclohexane structure. Compare with X-ray data to validate computational models .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on hydrogen bonding between hydroxyl groups and active-site residues .
- Example : A study on a similar compound used MD simulations to analyze hydration effects on stability, revealing pH-dependent conformational changes .
Q. What experimental strategies are recommended for resolving contradictions in the reported bioactivity data of structurally similar cyclohexane carboxylate derivatives?
- Answer :
- Comparative Assays : Test the compound alongside analogs (e.g., caffeoyl-substituted derivatives) in standardized bioactivity assays (e.g., antioxidant DPPH or enzyme inhibition). Control for stereochemical differences .
- Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., ester vs. free acid, hydroxyl positions) and correlate with activity trends. Use HPLC to confirm purity and avoid false positives .
- Case Study : Discrepancies in antioxidant activity of dihydroxy vs. trihydroxy derivatives were resolved by comparing redox potentials via cyclic voltammetry .
Q. How should researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?
- Answer :
- pH-Dependent Stability Tests : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC or LC-MS, quantifying remaining ester and formation of carboxylic acid .
- Kinetic Analysis : Calculate hydrolysis rate constants (k) using first-order kinetics. Plot pH-rate profile to identify stability maxima/minima.
- Mitigation Strategies : For acidic conditions, use lyophilization to reduce water activity; for basic conditions, employ protective co-solvents (e.g., glycerol) .
Table 2 : Hydrolytic Stability Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
